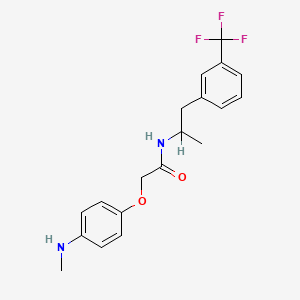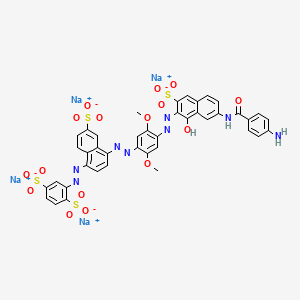
1,4-Benzenedisulfonic acid, 2-((4-((4-((7-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedisulfonic acid, 2-((4-((4-((7-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedisulfonic acid, 2-((4-((4-((7-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, tetrasodium salt involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 4-aminobenzoyl, followed by coupling with 1-hydroxy-3-sulfo-2-naphthalenyl. This intermediate product is then further diazotized and coupled with 2,5-dimethoxyphenyl, and finally with 6-sulfo-1-naphthalenyl to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and the concentration of reactants, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedisulfonic acid, 2-((4-((4-((7-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions, where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted derivatives and breakdown products, such as amines and sulfonated aromatic compounds.
Applications De Recherche Scientifique
1,4-Benzenedisulfonic acid, 2-((4-((4-((7-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histological staining to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that interact with the azo and sulfonic acid groups, leading to changes in their optical properties. The pathways involved include the formation of charge-transfer complexes and the stabilization of excited states.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzenedisulfonic acid, 4-[[4-[(4-amino-2,5-dimethylphenyl)azo]-2,5-dimethylphenyl]azo]
- Disodium 7-[(4-aminobenzoyl)amino]-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate
- Disodium,7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate
Uniqueness
1,4-Benzenedisulfonic acid, 2-((4-((4-((7-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, tetrasodium salt is unique due to its specific combination of functional groups, which confer distinct optical properties and chemical reactivity. Its stability and intense coloration make it particularly valuable in applications requiring long-lasting and vibrant dyes.
Propriétés
Numéro CAS |
72245-47-7 |
|---|---|
Formule moléculaire |
C41H28N8Na4O16S4 |
Poids moléculaire |
1108.9 g/mol |
Nom IUPAC |
tetrasodium;2-[[4-[[4-[[7-[(4-aminobenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C41H32N8O16S4.4Na/c1-64-35-20-33(47-49-39-38(69(61,62)63)15-22-5-8-24(16-28(22)40(39)50)43-41(51)21-3-6-23(42)7-4-21)36(65-2)19-32(35)46-45-31-13-12-30(27-11-9-25(17-29(27)31)66(52,53)54)44-48-34-18-26(67(55,56)57)10-14-37(34)68(58,59)60;;;;/h3-20,50H,42H2,1-2H3,(H,43,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);;;;/q;4*+1/p-4 |
Clé InChI |
OBSBYAISAHVHPR-UHFFFAOYSA-J |
SMILES canonique |
COC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC)N=NC5=C(C=C6C=CC(=CC6=C5O)NC(=O)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


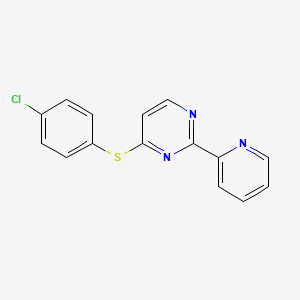
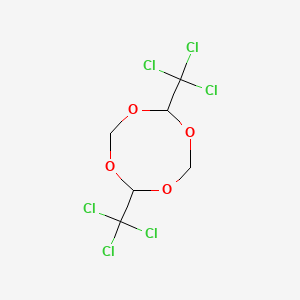
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
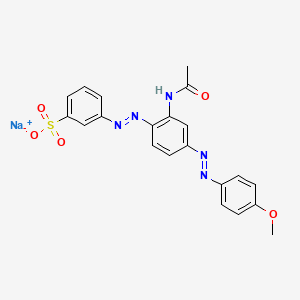
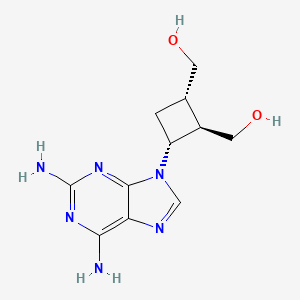
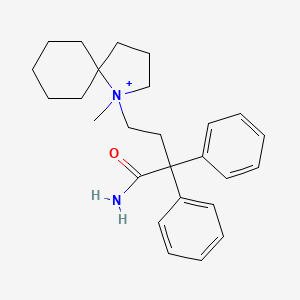
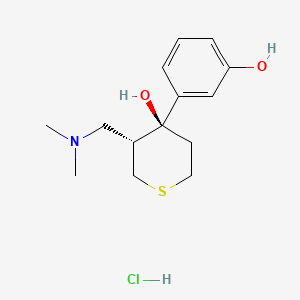
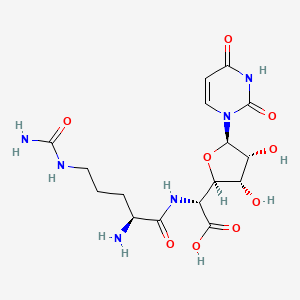
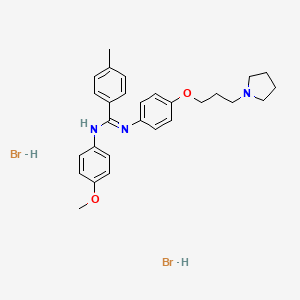

![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
